Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate
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Overview
Description
Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate is an organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an amino group and a dichlorophenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate typically involves the reaction of 2,6-dichlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base. The reaction proceeds through a series of steps, including condensation, reduction, and esterification, to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions ensures the efficient production of this compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic regions of proteins and membranes. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2,6-dichlorophenyl)propanoate: Similar structure but lacks the amino group.
2,6-Dichlorobenzaldehyde: A precursor in the synthesis of Methyl (s)-3-amino-3-(2,6-dichlorophenyl)propanoate.
Glycine methyl ester hydrochloride: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both an amino group and a dichlorophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C10H11Cl2NO2 |
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Molecular Weight |
248.10 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2,6-dichlorophenyl)propanoate |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4,8H,5,13H2,1H3/t8-/m0/s1 |
InChI Key |
NUAPQHIDYSRXCX-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=C(C=CC=C1Cl)Cl)N |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC=C1Cl)Cl)N |
Origin of Product |
United States |
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